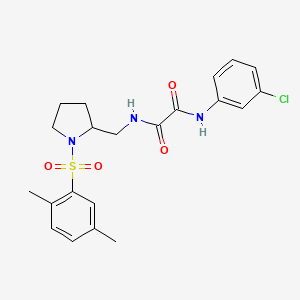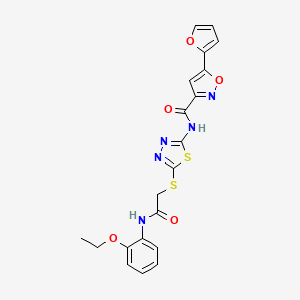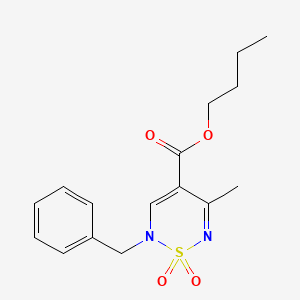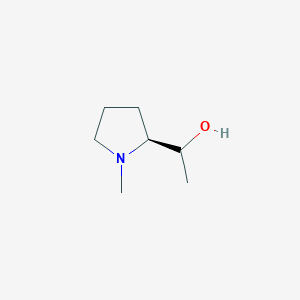
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide" is a structurally complex molecule that appears to be related to a family of compounds with potential pharmacological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical properties, synthesis, and potential biological activities. For instance, compounds with pyrrolidine and carboxamide groups have been studied for their binding affinity to various receptors, such as dopamine D(2) and serotonin 5-HT(3) receptors , and for their transformations in acidic media [2, 3]. These studies can offer a foundation for understanding the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to a core structure. For example, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides involves the preparation of benzamide derivatives followed by further functionalization to achieve high binding affinity to target receptors . Similarly, transformations of carboxamides in acidic media can lead to the formation of new heterocyclic systems, as seen with 3-aminothieno[2,3-b]pyridine-2-carboxamides . These methods could potentially be adapted for the synthesis of "this compound" by carefully selecting the starting materials and reaction conditions to introduce the dioxopyrrolidin and ethoxyethyl groups.
Molecular Structure Analysis
The molecular structure of carboxamide-containing compounds can significantly influence their biological activity. For instance, the optical resolution of a racemic mixture of a compound with carboxamide functionality led to enantiomers with different pharmacological profiles . The presence of a dioxopyrrolidin moiety in the compound of interest suggests that it may also exist in different conformations or enantiomeric forms, which could have implications for its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Carboxamide compounds can undergo various chemical reactions, including acid-catalyzed ring openings and transformations. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can react in acidic conditions to form dibenzoxanthenes and other derivatives . The reactivity of the dioxopyrrolidin group in the compound of interest under different conditions would be an important area of study to understand its stability and potential for undergoing chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide compounds are influenced by their molecular structure. For example, the introduction of substituents such as bromine atoms and methylamino groups can enhance lipophilicity and affect binding affinity to receptors . The presence of a 4-methylthiophene group in the compound of interest suggests that it may have distinct electronic and steric characteristics that could influence its solubility, stability, and interaction with biological molecules.
Wissenschaftliche Forschungsanwendungen
Nootropic Potential and Synthesis Applications
In research exploring nootropic agents, compounds structurally related to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide were synthesized and tested for nootropic activity. The study involved the transformation of precursors through various chemical reactions, indicating the compound's relevance in the synthesis of potential cognitive enhancers (Valenta et al., 1994).
Precursor for Radiopharmaceuticals
Another application involves the synthesis of radiopharmaceutical precursors, where compounds with a similar structure were utilized. This demonstrates the compound's potential in contributing to the development of diagnostic tools in nuclear medicine, highlighting its significance in the synthesis pathway for radiolabeled compounds (Bobeldijk et al., 1990).
Development of Anti-inflammatory and Analgesic Agents
Research focused on synthesizing novel compounds derived from visnaginone and khellinone, including structures related to this compound, showed potential anti-inflammatory and analgesic activities. These studies suggest the compound's relevance in the development of new therapeutic agents with specific biological activities (Abu‐Hashem et al., 2020).
Antibacterial Agent Synthesis
The compound's related structures were involved in the synthesis and evaluation of novel antibacterial agents, indicating its utility in the development of new antibiotics. This application underscores the importance of such compounds in addressing the ongoing challenge of bacterial resistance (Egawa et al., 1984).
CB1 Cannabinoid Receptor Antagonist
Studies have also explored the molecular interaction of antagonists structurally similar to this compound with the CB1 cannabinoid receptor, highlighting its potential in the development of treatments for disorders related to the endocannabinoid system (Shim et al., 2002).
Wirkmechanismus
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
The compound interacts with its targets by inhibiting the calcium currents . This inhibition disrupts the normal flow of calcium ions, leading to changes in the cellular functions that depend on calcium signaling.
Biochemical Pathways
The affected pathways primarily involve calcium signaling . Disruption of calcium currents can have downstream effects on numerous biochemical pathways that rely on calcium as a second messenger. This can lead to changes in cellular functions such as muscle contraction, neurotransmitter release, and gene expression.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes , suggesting it may have good bioavailability . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The inhibition of calcium currents by the compound can lead to a decrease in the excitability of neurons, which may explain its potential anticonvulsant properties . In fact, the compound has shown potent anticonvulsant activity in widely accepted animal seizure models .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-10-8-11(21-9-10)14(19)15-4-6-20-7-5-16-12(17)2-3-13(16)18/h8-9H,2-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYPKVSINTZBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)

![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)



![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2505595.png)



![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)
